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molecular formula C10H12N4O2S B8303473 5-Amino-4-ethoxycarbonyl-1-(4-methylthiazol-2-yl)imidazole

5-Amino-4-ethoxycarbonyl-1-(4-methylthiazol-2-yl)imidazole

Cat. No. B8303473
M. Wt: 252.30 g/mol
InChI Key: RATACEMSLXGJCN-UHFFFAOYSA-N
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Patent
US04830660

Procedure details

The desired compound was synthesized following the procedures described in Reference Example 7 by using ethyl α-aminocyanoacetate, ethyl orthoformate and 2-amino-4-methylthiazole as raw materials. m.p.: 152° to 155° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:8]#[N:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].C([O-])([O-])O[CH2:12][CH3:13].[NH2:16][C:17]1[S:18][CH:19]=[C:20](C)[N:21]=1>>[NH2:9][C:8]1[N:21]([C:17]2[S:18][CH:19]=[C:12]([CH3:13])[N:16]=2)[CH:20]=[N:1][C:2]=1[C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)OCC)C#N
Step Two
Name
ethyl orthoformate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=C(N1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N=CN1C=1SC=C(N1)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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